
2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring attached to a piperidinyl moiety and a benzamide group, with additional functional groups that confer distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide can be accomplished through a multi-step organic synthesis process, typically involving:
Formation of Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound (e.g., enone) under acidic conditions.
Piperidine Ring Formation: : The piperidine ring is typically formed through cyclization of an appropriate precursor, often involving reductive amination or nucleophilic substitution reactions.
Benzamide Formation: : The final step involves the acylation of the amino group with benzoyl chloride to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes, but optimized for large-scale synthesis. This typically involves:
High-Yield Reactions: : Utilizing high-yielding reaction conditions to maximize product output.
Scalable Processes: : Employing continuous flow chemistry or batch reactors for scalable production.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrazole ring or methoxyphenyl group.
Reduction: : Reduction reactions can be applied to the carbonyl groups to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: : Nucleophiles such as amines or thiols are used under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.
科学研究应用
This compound finds applications in multiple scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: : Employed in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to particular enzymes or receptors, modulating their activity.
Pathways Involved: : Involvement in pathways related to inflammation, neurotransmission, or cellular signaling, depending on the biological context.
相似化合物的比较
Unique Features
The presence of both a pyrazole and a piperidinyl moiety differentiates it from simpler benzamide derivatives.
The methoxy group may influence its pharmacokinetics and pharmacodynamics.
List of Similar Compounds
N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: : Lacks the piperidinyl moiety.
2-chloro-N-(1-(4-methoxyphenyl)piperidin-4-yl)benzamide: : Lacks the pyrazole ring.
2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide stands out due to its multifaceted chemical nature and wide-ranging potential applications
属性
IUPAC Name |
2-chloro-N-[1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-17-8-6-15(7-9-17)20-14-21(27-26-20)23(30)28-12-10-16(11-13-28)25-22(29)18-4-2-3-5-19(18)24/h2-9,14,16H,10-13H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBXXQKCWEJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
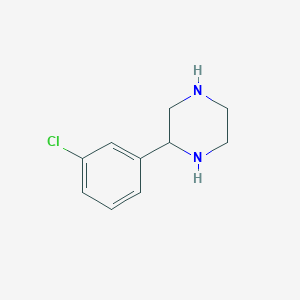

![2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2948029.png)
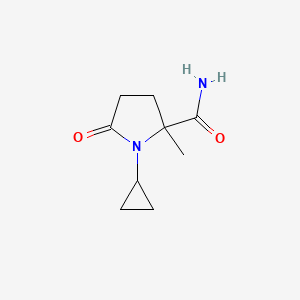
![7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2948031.png)
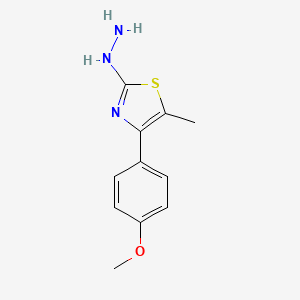

![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate](/img/structure/B2948035.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2948036.png)
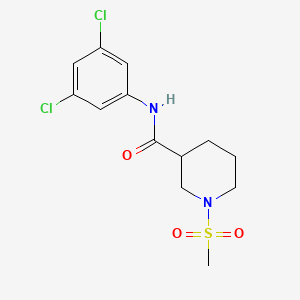
![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)
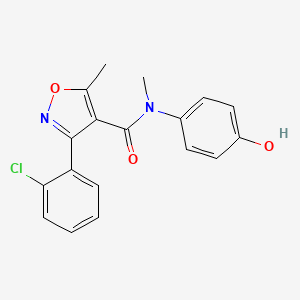
![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)

